Cas no 279-31-2 (2,3-diazabicyclo2.2.1heptane)

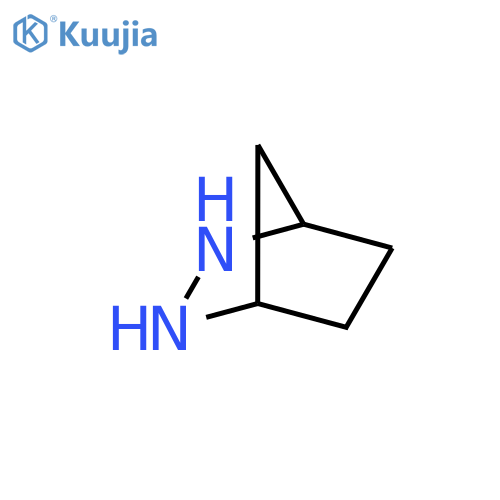

2,3-diazabicyclo2.2.1heptane structure

商品名:2,3-diazabicyclo2.2.1heptane

2,3-diazabicyclo2.2.1heptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316095-0.05g |

2,3-diazabicyclo[2.2.1]heptane |

279-31-2 | 0.05g |

$888.0 | 2023-09-05 | ||

| Enamine | EN300-316095-10.0g |

2,3-diazabicyclo[2.2.1]heptane |

279-31-2 | 10.0g |

$4545.0 | 2023-02-24 | ||

| Enamine | EN300-316095-5g |

2,3-diazabicyclo[2.2.1]heptane |

279-31-2 | 5g |

$3065.0 | 2023-09-05 | ||

| Enamine | EN300-316095-1g |

2,3-diazabicyclo[2.2.1]heptane |

279-31-2 | 1g |

$1057.0 | 2023-09-05 | ||

| Enamine | EN300-316095-0.1g |

2,3-diazabicyclo[2.2.1]heptane |

279-31-2 | 0.1g |

$930.0 | 2023-09-05 | ||

| Enamine | EN300-316095-10g |

2,3-diazabicyclo[2.2.1]heptane |

279-31-2 | 10g |

$4545.0 | 2023-09-05 | ||

| Enamine | EN300-316095-1.0g |

2,3-diazabicyclo[2.2.1]heptane |

279-31-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-316095-0.5g |

2,3-diazabicyclo[2.2.1]heptane |

279-31-2 | 0.5g |

$1014.0 | 2023-09-05 | ||

| Enamine | EN300-316095-5.0g |

2,3-diazabicyclo[2.2.1]heptane |

279-31-2 | 5.0g |

$3065.0 | 2023-02-24 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060745-1g |

2,3-Diazabicyclo[2.2.1]heptane |

279-31-2 | 95% | 1g |

¥5180.0 | 2023-02-25 |

2,3-diazabicyclo2.2.1heptane 関連文献

-

1. Electronic substituent effects on the EPR-spectral D parameter of trimethylenemethane (TMM) triplet diradicals compared with localized cyclopentane-1,3-diylsManabu Abe,Waldemar Adam J. Chem. Soc. Perkin Trans. 2 1998 1063

-

2. Conversion of alkyl carbamates into amines via treatment with trimethylsilyl iodideMichael E. Jung,Mark A. Lyster J. Chem. Soc. Chem. Commun. 1978 315

-

3. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivativesJohn M. Mellor,Neil M. Smith J. Chem. Soc. Perkin Trans. 1 1984 2927

-

4. The conformational analysis of saturated heterocycles. Part LVII. Cyclic and acyclic tetra-alkylhydrazinesRichard A. Y. Jones,Alan R. Katritzky,Keith A. F. Record,Roger Scattergood J. Chem. Soc. Perkin Trans. 2 1974 406

279-31-2 (2,3-diazabicyclo2.2.1heptane) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量